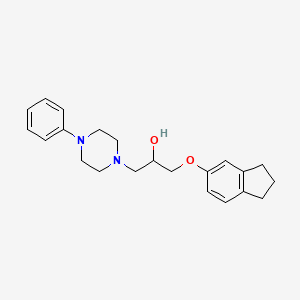

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol

Description

Properties

IUPAC Name |

1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O2/c25-21(17-26-22-10-9-18-5-4-6-19(18)15-22)16-23-11-13-24(14-12-23)20-7-2-1-3-8-20/h1-3,7-10,15,21,25H,4-6,11-14,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHIAMVPZHAVSRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OCC(CN3CCN(CC3)C4=CC=CC=C4)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-phenylpiperazin-1-yl)propan-2-ol , often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant research findings.

Synthesis

The compound can be synthesized through various organic reactions involving piperazine derivatives and indene derivatives. The synthetic pathway typically includes the formation of the indene moiety followed by the introduction of the piperazine ring via nucleophilic substitution.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antidepressant and antitumor effects. The following sections detail specific activities and findings from various studies.

Antidepressant Activity

Piperazine derivatives are widely studied for their antidepressant properties. The compound's structure suggests potential interactions with neurotransmitter systems, particularly serotonin and dopamine receptors.

- Study Findings : In animal models, compounds similar to this one have shown significant reductions in depressive-like behaviors when administered at optimal doses. These effects are often attributed to enhanced serotonergic and dopaminergic signaling pathways.

Antitumor Activity

The compound has also been investigated for its anticancer properties, particularly against various human cancer cell lines.

- In Vitro Studies : Research has demonstrated that related piperazine compounds exhibit cytotoxic effects on cancer cells, including breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism of action is believed to involve apoptosis induction and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 15 | Apoptosis Induction |

| A549 | 20 | Cell Cycle Arrest |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Variations in substituents on the piperazine or indene rings can significantly influence potency and selectivity.

Key Findings in SAR Studies:

- Substituent Positioning : Substituents at specific positions on the piperazine ring enhance receptor affinity.

- Indene Modifications : Alterations in the indene structure can lead to improved solubility and bioavailability.

Case Studies

Several case studies highlight the biological efficacy of this compound:

- Antidepressant Efficacy in Rodent Models : In a study involving forced swim tests in rodents, administration of the compound resulted in a significant decrease in immobility time, indicating antidepressant-like effects.

- Cytotoxicity Against Cancer Cells : A recent study reported that treatment with this compound led to a dose-dependent decrease in cell viability in MCF-7 cells, with flow cytometry confirming increased apoptosis rates.

Comparison with Similar Compounds

Indole-Based Analogues

Compounds such as (2R,S)-1-(4-methoxy-6-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 10) and (2R,S)-1-(6-methoxy-4-(methoxymethyl)-1H-indol-5-yloxy)-3-(2-(2-methoxyphenoxy)ethylamino)propan-2-ol (Compound 11) feature indole rings instead of dihydroindene. These compounds exhibit:

- α1-, α2-, and β1-adrenoceptor binding affinity (Ki values in the nanomolar range).

- Antihypertensive and antiarrhythmic activity in preclinical models .

| Feature | Target Compound | Compound 10/11 |

|---|---|---|

| Core structure | 2,3-dihydro-1H-indene | Indole |

| Ether substituent | Phenylpiperazine | 2-(2-Methoxyphenoxy)ethylamine |

| Key activity | Not reported | Antiarrhythmic, hypotensive |

Piperazine Substituent Variations

The compound 1-(2,3-dihydro-1H-inden-5-yloxy)-3-(4-methylpiperazin-1-yl)propan-2-ol (CAS 67465-89-8) replaces the phenyl group with a methyl group on the piperazine ring.

| Feature | Target Compound | Methylpiperazine Analog |

|---|---|---|

| Piperazine substituent | 4-Phenyl | 4-Methyl |

| Molecular weight | 316.42 g/mol (estimated) | 290.40 g/mol |

| LogP (estimated) | ~2.5 (higher hydrophobicity) | ~1.04 |

Receptor Binding and Pharmacological Profiles

Adrenoceptor Interactions

Indole-based analogs (e.g., Compounds 10/11) demonstrate nanomolar affinity for α1-, α2-, and β1-adrenoceptors, correlating with their antiarrhythmic and hypotensive effects .

Dihydroindene Derivatives

The dihydroindene moiety in the target compound is also present in 2-(2,3-dihydro-1H-inden-5-yloxy)acetate esters (e.g., CAS 756857-78-0). These esters lack the propanol-piperazine chain but share the dihydroindene core, which may contribute to metabolic stability due to reduced oxidation susceptibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.